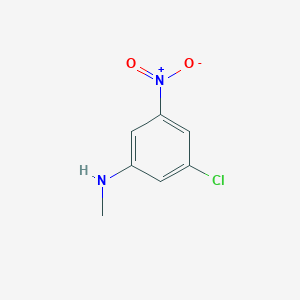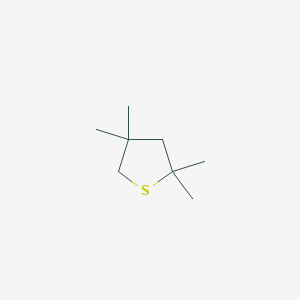
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.
Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
Propiedades
Número CAS |
60851-33-4 |
|---|---|
Fórmula molecular |
C12H14BrClO |
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3 |
Clave InChI |
CXYGGAVYHFQAHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

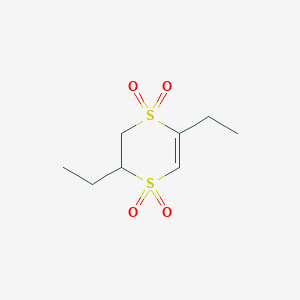
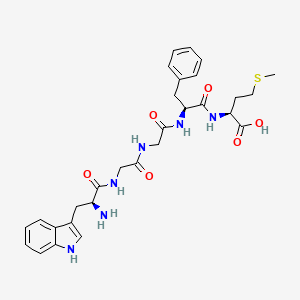
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
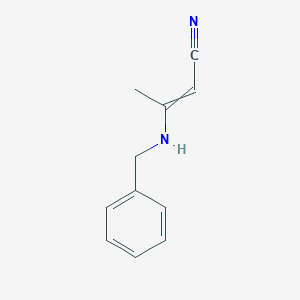
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)


